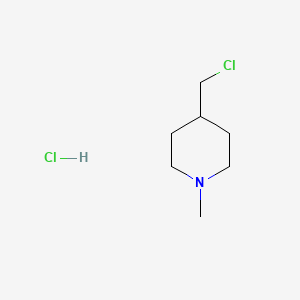

4-(Chloromethyl)-1-methylpiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXLUDKORJXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613845 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182284-45-2 | |

| Record name | 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-1-methylpiperidine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its unique structural features—a reactive chloromethyl group appended to a methylated piperidine ring—render it a versatile intermediate for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the underlying principles and practical methodologies that govern its use.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The presence of the hydrochloride salt enhances its stability and water solubility, making it easier to handle and store compared to its free base form. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl₂N | [1][2] |

| Molecular Weight | 184.11 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not clearly defined in search results | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water | |

| CAS Number | 1182284-45-2 | [1] |

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound involves the chlorination of 1-methyl-4-piperidinemethanol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The synthesis is initiated by the activation of the hydroxyl group of 1-methyl-4-piperidinemethanol by thionyl chloride. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is a good leaving group. The reaction then proceeds via an Sₙ2-like mechanism where the displaced chloride ion acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group, resulting in the formation of the desired 4-(chloromethyl)-1-methylpiperidine and the release of sulfur dioxide and hydrochloric acid. The hydrochloric acid then protonates the basic nitrogen of the piperidine ring to form the stable hydrochloride salt.[3][4][5]

Caption: Synthesis of 4-(Chloromethyl)-1-methylpiperidine HCl.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as thionyl chloride is corrosive and releases toxic gases.

Materials:

-

1-Methyl-4-piperidinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-4-piperidinemethanol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and the temperature should be maintained at or below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to ice-cold water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white to off-white crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The N-methyl group typically appears as a singlet. The protons on the piperidine ring will show complex multiplets due to their diastereotopic nature and coupling with each other. The chloromethyl protons will appear as a doublet, coupled to the proton at the C4 position of the piperidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The N-methyl carbon will have a characteristic chemical shift. The carbons of the piperidine ring will appear in the aliphatic region, and their chemical shifts will be influenced by their proximity to the nitrogen atom and the chloromethyl group. The chloromethyl carbon will be shifted downfield due to the deshielding effect of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 2400-2700 cm⁻¹ is indicative of the N-H⁺ stretch of the hydrochloride salt. C-H stretching vibrations of the alkyl groups will be observed around 2800-3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, around 600-800 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion peak of the free base (C₇H₁₄ClN) upon electron ionization. The fragmentation pattern will be characterized by the loss of the chlorine atom and various fragments of the piperidine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragments.[7]

Chemical Reactivity and Applications

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Key Applications in Drug Synthesis

This reagent is a cornerstone in the synthesis of numerous pharmaceutical agents, most notably second-generation antihistamines.[8]

-

Loratadine Synthesis: 4-(Chloromethyl)-1-methylpiperidine is a crucial precursor in the synthesis of loratadine, a widely used non-sedating antihistamine. In a key step, the Grignard reagent derived from 4-(chloromethyl)-1-methylpiperidine is reacted with a tricyclic ketone intermediate.[9][10][11]

Caption: Role in Loratadine Synthesis.

-

Other Antihistamines and CNS Agents: Its structural motif is incorporated into various other antihistamines and central nervous system (CNS) active compounds, leveraging the piperidine scaffold which is a common feature in many neuroleptic and psychoactive drugs.

Stability and Storage

This compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form imparts greater stability compared to the free base. For quantitative analysis and stability studies, the development of a stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.[12][13][14][15]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its significance being particularly pronounced in the pharmaceutical industry. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, makes it an essential intermediate for the construction of a variety of complex molecules, most notably in the development of non-sedating antihistamines. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and drug development endeavors.

References

- 1. 4-Chloro-N-methylpiperidine hydrochloride | C6H13Cl2N | CID 3034158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. reactionweb.io [reactionweb.io]

- 6. scispace.com [scispace.com]

- 7. PubChemLite - this compound (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. allindianpatents.com [allindianpatents.com]

- 10. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 11. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to 4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in the landscape of contemporary pharmaceutical research and development. Its unique structural features, particularly the reactive chloromethyl group appended to a piperidine scaffold, render it an invaluable intermediate for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Compound Identification and Physicochemical Properties

It is crucial to distinguish this compound from its isomer, 4-chloro-1-methylpiperidine hydrochloride, as they possess different molecular weights and CAS numbers, leading to potential confusion. The correct identification is paramount for experimental reproducibility and safety.

The definitive properties of this compound are summarized below:

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1182284-45-2 | [1] |

| Molecular Formula | C₇H₁₅Cl₂N | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Solid | |

| Storage Class | 11 (Combustible Solids) |

Note: As this compound is often supplied for early discovery research, comprehensive experimental data such as melting point, solubility, and spectral data are not always publicly available from commercial suppliers. Researchers are advised to confirm the identity and purity of the material upon receipt.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 1-methyl-4-piperidone.

Experimental Protocol: Synthesis from 1-Methyl-4-piperidone

This protocol outlines a laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Reaction with a Chlorinating Agent

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with 1-methyl-4-piperidone and a suitable solvent, such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride, dropwise to the stirred solution.[2] The addition should be controlled to maintain a low temperature and mitigate the exothermic nature of the reaction.

-

Causality: Thionyl chloride is a common and effective chlorinating agent for converting ketones to vinyl chlorides or for other chlorination reactions. The use of an inert atmosphere prevents side reactions with atmospheric moisture.

Step 2: Work-up and Isolation of the Free Base

-

Once the reaction is complete (monitored by an appropriate technique such as Thin Layer Chromatography or Gas Chromatography), quench the reaction by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the evolution of gas ceases.

-

Separate the organic layer and extract the aqueous layer with the solvent used in the reaction.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude free base, 4-(chloromethyl)-1-methylpiperidine.

-

Causality: The basic work-up neutralizes the excess acidic chlorinating agent and byproducts. Extraction and drying are standard procedures to isolate and purify the organic product.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

-

Causality: The formation of the hydrochloride salt is a common method to improve the stability and handling of amine-containing compounds. The salt is typically a crystalline solid that is easier to purify and store than the free base.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system and inflammatory pathways.[2][3] Its utility stems from the presence of two key reactive sites: the nucleophilic tertiary amine of the piperidine ring and the electrophilic chloromethyl group.

Role as a Synthetic Intermediate

The chloromethyl group is a versatile handle for introducing the 1-methylpiperidin-4-ylmethyl moiety into larger molecules through nucleophilic substitution reactions. This is a common strategy in the development of:

-

Histamine H₄ Receptor Antagonists: These compounds are investigated for their potential in treating allergic and inflammatory conditions such as asthma and rhinitis.[2]

-

Neurological Disorder Therapeutics: The piperidine scaffold is a common feature in drugs targeting neurological disorders, including depression and anxiety.[2]

-

Analgesics and Anti-inflammatory Drugs: The incorporation of the 1-methylpiperidine moiety can modulate the pharmacological properties of molecules designed to treat pain and inflammation.[3]

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a building block.

Caption: Synthetic workflow utilizing this compound.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the 1-methylpiperidin-4-ylmethyl framework.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of the compound and identifying any potential impurities.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

In case of Exposure:

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The information provided in this guide serves as a comprehensive resource for researchers and scientists, enabling them to leverage the full potential of this important synthetic intermediate.

References

The Lynchpin in Piperidine-Based Drug Scaffolds: A Technical Guide to 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Preamble: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of therapeutic agent design, present in a significant portion of top-selling pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2][4] Within the vast armamentarium of piperidine-based building blocks, 4-(Chloromethyl)-1-methylpiperidine hydrochloride emerges as a particularly strategic and reactive intermediate. Its utility lies in the presence of a reactive chloromethyl group at the 4-position, which is primed for nucleophilic substitution, allowing for the facile introduction of the 1-methylpiperidine core into a wide array of molecular architectures. This guide provides an in-depth technical overview of the synthesis, structural characterization, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis and Mechanistic Rationale

The principal and most direct synthesis of this compound involves the chlorination of 1-methyl-4-piperidinemethanol. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).

Reaction Causality: The Choice of Thionyl Chloride

The selection of thionyl chloride as the chlorinating agent is a deliberate choice rooted in its reaction mechanism, which ensures a high-yield conversion with easily removable byproducts. The reaction proceeds through an SN2 or SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions.[5] The lone pair of electrons on the oxygen of the alcohol's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[6] This is followed by the expulsion of a chloride ion and a proton, forming a chlorosulfite intermediate. The subsequent step involves the nucleophilic attack by the chloride ion on the carbon bearing the chlorosulfite group, leading to the desired chlorinated product and the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The gaseous nature of the byproducts is advantageous as they are readily removed from the reaction mixture, driving the equilibrium towards the product.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

4-(Chloromethyl)-1-methylpiperidine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-1-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Proactive Safety

As a key intermediate in the synthesis of numerous pharmaceuticals, including antihistamines like Loratadine, this compound is a compound of significant interest in drug discovery and development.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a tertiary amine, makes it a versatile building block. However, these same properties necessitate a rigorous and informed approach to its safe handling. This guide is structured to provide not just a set of procedures, but a deeper understanding of the "why" behind each recommendation, empowering researchers to work with this compound confidently and safely. The absence of comprehensive toxicological data for this specific molecule underscores the importance of treating it with the caution afforded to a new chemical entity, leveraging knowledge from its structural analogues to inform our safety protocols.

Section 1: Compound Profile and Hazard Identification

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N | [2] |

| Molecular Weight | 184.11 g/mol | [2] |

| Appearance | White to off-white or beige solid/powder | [3] |

| Melting Point | 160 - 165 °C | |

| Solubility | Soluble in water, methanol, and DMSO. | [3] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [3] |

The hygroscopic nature of this compound is a critical handling consideration. Absorption of moisture can lead to clumping, which can complicate accurate weighing, and potentially promote hydrolysis, altering the compound's reactivity and purity.

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with this compound stem from its two key structural features: the piperidine ring and the chloromethyl group.

-

The Piperidine Moiety : Piperidine itself is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is readily absorbed through the skin and can cause respiratory irritation.[2][4][6] While the hydrochloride salt form reduces the volatility compared to the free base, the inherent irritant and corrosive potential of the piperidine ring remains a concern.

-

The Chloromethyl Group (An Alkylating Agent) : The chloromethyl group is a classic example of an alkylating agent. Alkylating agents are reactive species that can transfer an alkyl group to nucleophilic sites on biological molecules, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[7] While there is no specific carcinogenicity data for this compound, other chloromethylated compounds have been identified as carcinogens.[1] Therefore, it is prudent to handle this compound as a potential carcinogen and a mutagen. The reactivity of this group also means it can react with nucleophilic substances in the laboratory.

Due to these properties, this compound is classified as an irritant, causing skin, eye, and respiratory irritation.

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety protocol relies on the "hierarchy of controls," a system that prioritizes the most effective and reliable control measures.

For this compound, elimination or substitution may not be feasible due to its specific role as a chemical intermediate. Therefore, our focus lies on robust engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Section 3: Standard Operating Procedures for Safe Handling

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure.

-

Hand Protection : Wear nitrile or neoprene gloves. Given that the compound can be absorbed through the skin, ensure gloves are inspected before use and changed regularly, or immediately if contaminated.

-

Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or during transfers.

-

Body Protection : A lab coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.

-

Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a powered air-purifying respirator (PAPR) with a particulate filter is a suitable alternative.

Weighing and Transferring the Compound: A Step-by-Step Protocol

Given its hygroscopic and irritant nature, weighing and transferring this compound requires a meticulous approach to prevent contamination and exposure.

Objective : To accurately weigh a specific amount of this compound while minimizing dust generation and exposure.

Materials :

-

This compound in its original container.

-

Analytical balance.

-

Weighing paper or a tared vial.

-

Spatula.

-

Appropriate PPE.

Protocol :

-

Preparation :

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing by Difference (Recommended) :

-

Place the closed container of this compound on the analytical balance and record the initial mass.

-

Transfer the container to the fume hood.

-

Carefully open the container and, using a clean spatula, transfer an approximate amount of the powder to your reaction vessel or a secondary container.

-

Securely close the primary container.

-

Place the closed container back on the analytical balance and record the final mass.

-

The difference between the initial and final mass is the amount of compound transferred.

-

-

Direct Weighing (Alternative) :

-

Place a tared weighing vessel (e.g., vial or weighing boat) on the analytical balance within the fume hood.

-

Carefully add the powder to the weighing vessel until the desired mass is reached.

-

This method may increase the risk of dust generation and should be performed with extreme care.

-

-

Post-Transfer :

-

Securely close the reaction vessel.

-

Decontaminate the spatula and any other tools used.

-

Clean the work surface within the fume hood.

-

Properly dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.

-

Section 4: Storage, Stability, and Disposal

Storage and Chemical Incompatibility

-

Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage in a desiccator may be beneficial.

-

Incompatible Materials : Avoid contact with strong oxidizing agents. As a reactive alkylating agent, it may also be incompatible with strong nucleophiles, acids, and bases. A comprehensive chemical compatibility chart should be consulted before mixing with other reagents.

Stability and Decomposition

Under recommended storage conditions, this compound is stable. However, at elevated temperatures, thermal decomposition may occur. While specific decomposition products have not been fully characterized, thermal degradation of similar piperidinium salts is known to produce toxic fumes, including nitrogen oxides, hydrogen chloride, and carbon oxides.

Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A minor spill of this compound should only be cleaned up by trained personnel wearing appropriate PPE.

Protocol for a Minor Solid Spill :

-

Evacuate and Secure : Evacuate the immediate area and restrict access.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Collect : Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

-

Decontaminate : Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Report : Report the spill to the appropriate safety personnel.

For large spills, or any spill that cannot be managed safely, evacuate the area and contact your institution's emergency response team.

Section 6: Conclusion

This compound is a valuable research tool, but its potential hazards demand a high level of respect and care. By understanding the chemical principles behind its reactivity and toxicity, and by implementing the robust handling procedures outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and controlled manner. Always remember that a proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.

References

- 1. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 4. ICSC 0317 - PIPERIDINE [inchem.org]

- 5. PIPERIDINE [training.itcilo.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Stability of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of 4-(Chloromethyl)-1-methylpiperidine hydrochloride, a crucial intermediate in pharmaceutical synthesis.[1] As a reactive building block, understanding its stability profile is paramount for ensuring the integrity of synthetic processes and the quality of resulting active pharmaceutical ingredients (APIs). This document delves into the intrinsic chemical stability of the molecule, factors influencing its degradation, recommended storage and handling protocols, and robust analytical methodologies for stability assessment.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a substituted piperidine derivative widely utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from the presence of a reactive chloromethyl group, which can readily participate in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. The piperidine scaffold is a common motif in many centrally acting drugs. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store as a solid.

Below is the chemical structure of this compound:

References

A Technical Guide to the Key Intermediates in the Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Abstract

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents. Its structural motif, featuring a reactive chloromethyl group appended to a methylated piperidine core, makes it a versatile intermediate for introducing the 1-methylpiperidine-4-yl)methyl moiety into target molecules. This guide provides an in-depth examination of the most common and efficient synthetic pathway to this compound, focusing on the critical transformations and the characterization of its key intermediates. We will dissect the process from readily available starting materials, explaining the causality behind methodological choices, providing detailed experimental protocols, and offering insights grounded in established chemical principles. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Overall Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a three-step sequence starting from isonipecotic acid. This pathway involves N-methylation, reduction of the carboxylic acid to a primary alcohol, and subsequent chlorination of the alcohol. Each step yields a crucial intermediate whose purity directly impacts the quality of the final product.

Caption: The three-step synthetic route from isonipecotic acid.

Key Intermediate 1: 1-Methylpiperidine-4-carboxylic acid

The initial step involves the N-methylation of the piperidine ring. This transformation is critical as it installs the methyl group that defines the final product's core structure. While various methylation strategies exist, the Eschweiler-Clarke reaction, a form of transfer hydrogenation, is highly effective for this purpose.[1][2]

Synthetic Approach: Reductive Amination via Transfer Hydrogenation

This method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, often with a palladium catalyst to facilitate the reaction.[1][2] It is a robust and scalable procedure that avoids the use of more hazardous alkylating agents like methyl iodide.

Mechanistic Insight & Rationale

The reaction proceeds through the formation of an intermediate iminium ion upon reaction of the secondary amine (isonipecotic acid) with formaldehyde. The palladium catalyst facilitates the transfer of a hydride from formic acid to the iminium ion, reducing it to the tertiary amine. This one-pot procedure is advantageous due to its mild conditions and the ease of removing byproducts (carbon dioxide and water).

Detailed Experimental Protocol

-

Vessel Charging: To a suitable reaction vessel, charge isonipecotic acid (1.0 eq), 10% Palladium on carbon (0.02 eq), and deionized water.

-

Heating: Heat the mixture to approximately 90-95°C with stirring.[2]

-

Reagent Addition: Sequentially add formic acid (2.0-2.5 eq) and an aqueous solution of formaldehyde (1.2-1.5 eq) to the vessel while maintaining the temperature.[2]

-

Reaction Monitoring: Maintain the reaction at 90-100°C and monitor for completion by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the palladium catalyst.[2] The filtrate can be concentrated, and the product is often converted directly to its hydrochloride salt by adding concentrated HCl and crystallizing from a suitable solvent like acetonitrile.[2]

Data Summary: 1-Methylpiperidine-4-carboxylic acid Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Typical Yield | ~91% | [2] |

| Appearance | White crystalline solid | |

| CAS Number | 71985-80-3 | [2] |

Key Intermediate 2: 4-(Hydroxymethyl)-1-methylpiperidine

The second key intermediate is the primary alcohol, formed by the reduction of the carboxylic acid group of 1-methylpiperidine-4-carboxylic acid. This step is crucial as it sets up the functional group for the final chlorination.

Synthetic Approach: Metal Hydride Reduction

Carboxylic acids are relatively resistant to reduction. Strong reducing agents are required, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for this transformation.[3][4][5] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids.[3]

Caption: The two-stage reduction of the carboxylic acid by LiAlH₄.

Mechanistic Insight & Rationale

The reaction with LiAlH₄ proceeds in two stages. Initially, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon reduce it first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[4] The high reactivity of LiAlH₄ necessitates conducting the reaction in anhydrous etheric solvents (e.g., THF, diethyl ether) and requires a careful aqueous work-up to quench excess reagent.

Detailed Experimental Protocol

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Substrate Addition: Slowly add a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable aluminum salt precipitate.[6]

-

Isolation: Stir the resulting slurry for 30 minutes, then filter and wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Data Summary: 4-(Hydroxymethyl)-1-methylpiperidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [7] |

| Molecular Weight | 129.20 g/mol | |

| Typical Yield | >85% | |

| Appearance | Colorless to pale yellow liquid/low melting solid | [7] |

| CAS Number | 3433-45-6 |

The Final Transformation: Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a classic nucleophilic substitution reaction.

Synthetic Approach: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[8][9] It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (Sₙi mechanism) to yield the alkyl chloride. The reaction is often performed in a non-protic solvent like dichloromethane.

References

- 1. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Thionyl Chloride [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

using 4-(Chloromethyl)-1-methylpiperidine hydrochloride as an alkylating agent

An Application Guide to the Strategic Use of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride as a Key Alkylating Agent

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound. This versatile reagent is a cornerstone for introducing the (1-methylpiperidin-4-yl)methyl moiety, a privileged scaffold in modern drug discovery.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss critical insights for reaction optimization and troubleshooting.

Introduction: The Strategic Value of the 1-Methylpiperidine Moiety

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1] Its N-methylated derivative, specifically when linked via a methylene bridge, offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The tertiary amine of the 1-methylpiperidine group has a pKa typically in the range of 8-10, making it basic. This allows for the formation of stable, crystalline hydrochloride salts, which often improves a drug candidate's solubility, stability, and bioavailability.

-

Enhanced Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor, while the overall conformationally restricted yet flexible ring system can engage in crucial van der Waals or hydrophobic interactions within a target's binding pocket.

-

Improved Pharmacokinetics: The incorporation of this polar, basic group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often mitigating excessive lipophilicity.

This compound serves as a direct and efficient chemical handle to install this valuable functionality onto a wide range of molecular frameworks.

Reagent Profile and Handling

Before experimental use, a thorough understanding of the reagent's properties is essential.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[3] |

| Synonyms | 4-Chloro-N-methylpiperidine hydrochloride | Fisher Scientific[4] |

| Molecular Formula | C₇H₁₅Cl₂N | Sigma-Aldrich |

| Molecular Weight | 184.11 g/mol | Sigma-Aldrich |

| Appearance | Beige to white crystalline solid/powder | Fisher Scientific[4] |

| Melting Point | 160 - 165 °C | Fisher Scientific[4] |

| CAS Number | 1182284-45-2 | Sigma-Aldrich |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Storage: The hydrochloride salt is relatively stable but can be hygroscopic. Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Toxicity: Causes skin and eye irritation. Avoid inhalation of dust. In case of contact, rinse the affected area with copious amounts of water.[4][6]

The Mechanism: A Base-Mediated S(_N)2 Reaction

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) pathway. The key to success is understanding the dual role of the base.

-

Neutralization: The reagent is a hydrochloride salt. The first equivalent of base is consumed to neutralize the HCl, liberating the free base form of the alkylating agent, 4-(chloromethyl)-1-methylpiperidine.

-

Activation: The second equivalent of base deprotonates the nucleophile (Nu-H), such as a phenol, thiol, or amine, to generate a more potent nucleophilic anion (Nu⁻).

-

Displacement: The activated nucleophile attacks the electrophilic methylene carbon (-CH₂Cl), displacing the chloride leaving group in a single, concerted step to form the new C-Nu bond.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. This compound | C7H15Cl2N | CID 21436138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Application Notes & Protocols: Synthesis of Cyproheptadine via Grignard Reaction Utilizing 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Abstract

This document provides a comprehensive technical guide for the synthesis of Cyproheptadine hydrochloride, a first-generation antihistamine and antiserotonergic agent. The described methodology focuses on a robust and widely employed synthetic route: a Grignard reaction between the organomagnesium derivative of 1-methyl-4-chloropiperidine and 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, safety considerations, and analytical methods for process control and product validation.

Introduction: The Role of Cyproheptadine and its Precursors

Cyproheptadine, first patented in 1959, is a therapeutic agent with potent antihistaminic and antiserotonergic properties.[1] It functions by competitively antagonizing H1 histamine and 5-HT2 serotonin receptors, making it effective for treating allergic reactions, such as rhinitis and urticaria, and for off-label use as an appetite stimulant.[2][3][4][5]

The molecular structure of Cyproheptadine features a tricyclic dibenzocycloheptene core linked via an exocyclic double bond to a 1-methylpiperidine moiety. A common and efficient synthetic strategy involves the construction of this key C-C bond using organometallic chemistry. In this context, 4-(Chloromethyl)-1-methylpiperidine hydrochloride serves as a critical precursor, providing the N-methylpiperidylidene group.[6] The synthesis hinges on its conversion to a Grignard reagent, which then undergoes a nucleophilic addition to the carbonyl group of dibenzosuberone, followed by dehydration to yield the final product.

Mechanistic Pathway: From Precursor to Final API

The synthesis of Cyproheptadine from its precursors proceeds through a two-stage mechanism: (1) Nucleophilic addition of a Grignard reagent to a ketone, and (2) Acid-catalyzed dehydration (elimination) to form the target alkene.

Stage 1: Grignard Reaction The process begins with the formation of a Grignard reagent from 1-methyl-4-chloropiperidine.[7] Although the starting material is the hydrochloride salt, the free base is the reactive species. In practice, an excess of magnesium is often used to neutralize the HCl in situ and subsequently react with the alkyl chloride. Magnesium, a Group 2 metal, undergoes oxidative insertion into the carbon-chlorine bond, inverting the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic.[8]

The resulting organomagnesium compound, 1-methylpiperidine-4-magnesium chloride, is a potent nucleophile. It attacks the electrophilic carbonyl carbon of dibenzosuberone. This addition reaction breaks the C=O pi bond, leading to the formation of a magnesium alkoxide intermediate. An aqueous or mildly acidic workup then protonates this intermediate to yield a stable tertiary alcohol, 1-Methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.

Stage 2: Dehydration and Salt Formation The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration.[9] Protonation of the hydroxyl group by a strong acid (e.g., HCl) converts it into a good leaving group (water). Subsequent elimination of water generates a carbocation, which is stabilized by the adjacent rings. A proton is then abstracted from the piperidine ring at the 4-position, resulting in the formation of the thermodynamically stable exocyclic double bond, yielding Cyproheptadine free base. The final step involves treating the free base with hydrochloric acid to precipitate the stable, water-soluble hydrochloride salt, which is the common pharmaceutical form.[9]

Reaction Scheme Visualization

Caption: Overall synthetic pathway for Cyproheptadine HCl.

Safety and Materials Handling

Safe laboratory practice is paramount. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

| Reagent | CAS No. | Hazards | Handling Precautions |

| 4-Chloro-1-methylpiperidine HCl | 5382-23-0 | Irritant, Harmful if swallowed | Wear gloves, safety goggles, lab coat. Avoid inhalation of dust.[10] |

| Magnesium (Turnings) | 7439-95-4 | Flammable solid, Water-reactive | Handle under inert atmosphere (N₂ or Ar). Keep away from water and ignition sources. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly flammable, Peroxide former | Use freshly distilled or inhibitor-stabilized solvent. Ground equipment. |

| Dibenzosuberone | 2222-33-5 | Irritant | Standard chemical handling. Avoid contact with skin and eyes. |

| Hydrochloric Acid (Conc.) | 7647-01-0 | Corrosive, Causes severe burns | Use in a fume hood. Wear acid-resistant gloves, apron, and face shield. |

Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are required.[11]

Detailed Experimental Protocols

This protocol is adapted from established patent literature and provides a representative laboratory-scale synthesis.[7]

Part A: Synthesis of Intermediate 1-Methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine

Apparatus:

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 9.0 g | 0.370 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 350 mL + 300 mL | - |

| 1-Methyl-4-chloropiperidine | 133.63 | 38.0 g | 0.284 |

| Dibenzosuberone | 208.26 | 52.0 g | 0.250 |

Procedure:

-

Initiation: Add the magnesium turnings (9.0 g) to the three-neck flask. Assemble the glassware and flush the system thoroughly with dry nitrogen. Add 350 mL of anhydrous THF.

-

Grignard Formation: Begin stirring and heat the suspension to 60-65°C. In the dropping funnel, prepare a solution of 1-methyl-4-chloropiperidine (38.0 g) in 300 mL of anhydrous THF.

-

Add a small portion (~10%) of the piperidine solution to the heated magnesium suspension to initiate the reaction. Initiation is confirmed by a slight boiling or an exothermic response.

-

Once initiated, add the remaining piperidine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.[7]

-

Coupling Reaction: Cool the resulting dark grey Grignard solution to 5°C using an ice-water bath.

-

Slowly add a solution of dibenzosuberone (52.0 g) in THF to the cooled Grignard reagent over 30-45 minutes, ensuring the temperature does not exceed 15°C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to complete the reaction.[7]

Part B: Dehydration, Salt Formation, and Purification of Cyproheptadine HCl

Procedure:

-

Workup: Reduce the volume of THF by approximately half via distillation under reduced pressure at 40-50°C. Cool the concentrated reaction mixture to 4°C and slowly add 1000 mL of distilled water with vigorous stirring to quench the reaction and precipitate the crude tertiary alcohol intermediate.

-

Filter the resulting solid, wash with water, and dry. This yields the crude 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.

-

Dehydration & Crystallization: Transfer the crude intermediate to a suitable flask. Add 38 L of 95% ethanol (for a 16.4 kg scale, adjust accordingly) and heat to dissolve.[9]

-

Add 1.2 L of 35% concentrated hydrochloric acid (adjust for scale). Heat the solution to 90°C and stir for 1 hour to facilitate dehydration.[9]

-

(Optional) For decolorization, cool slightly, add activated carbon (e.g., 180 g for 16.4 kg scale), and stir at heat for 20 minutes. Filter the hot solution to remove the carbon.

-

Allow the filtrate to cool to room temperature and then chill to induce crystallization of Cyproheptadine hydrochloride.

-

Isolation: Collect the white crystalline product by filtration. Wash the filter cake with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80-100°C. This typically yields a product with >93% purity.[9]

-

Recrystallization (for High Purity): For pharmaceutical-grade purity (>99.5%), the product can be recrystallized from a 20% ethanol-water solution.[9]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Cyproheptadine HCl synthesis.

Analytical Quality Control

To ensure the identity, purity, and quality of the synthesized Cyproheptadine HCl, a suite of analytical techniques should be employed.

| Technique | Purpose | Typical Conditions / Observations |

| HPLC | Purity assessment, quantification of impurities and final product. | Column: C18 (e.g., Hypersil BDS, 250x4.6 mm, 5µm).Mobile Phase: Acetonitrile:Methanol:20 mM Ammonium Formate (40:10:50 v/v/v).Detection: UV at 224 nm.[12] |

| LC-MS/MS | Sensitive quantification and impurity identification. | Transitions: MRM transitions for Cyproheptadine (e.g., 288.1 -> 96.1) can be monitored for high selectivity. Useful for detecting trace-level impurities.[13] |

| TLC | Reaction monitoring, qualitative purity check. | Mobile Phase: Ethyl acetate-methanol-25% ammonium hydroxide (85:10:5).Visualization: UV light or iodine vapor. Rf ~0.50-0.55.[14][15] |

| UV-Vis | Identity confirmation. | Aqueous solution exhibits a UV absorption maximum at approximately 286 nm in acidic media.[16] |

| Melting Point | Physical property confirmation. | The melting point for 4-Chloro-1-methylpiperidine hydrochloride is 160-165 °C.[10] |

Conclusion

The synthesis of Cyproheptadine hydrochloride from this compound and dibenzosuberone via a Grignard reaction is a well-established and scalable process. Success is contingent upon careful control of reaction parameters, particularly the maintenance of anhydrous conditions during the formation and reaction of the sensitive Grignard reagent. The protocols and analytical methods outlined in this document provide a robust framework for researchers to produce and validate high-purity Cyproheptadine hydrochloride for further study and development.

References

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. apicule.com [apicule.com]

- 7. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. ‘Magnesium’-the master cation-as a drug—possibilities and evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the cyproheptadine by chromatographic methods | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

Topic: Experimental Setup for Reactions Involving 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(Chloromethyl)-1-methylpiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group appended to a methylated piperidine ring, makes it an excellent electrophile for introducing the 1-methylpiperidylmethyl moiety into a wide range of molecules. This functional group is prevalent in numerous pharmacologically active agents, including antihistamines, antipsychotics, and analgesics, where the piperidine ring often plays a crucial role in modulating solubility, basicity, and receptor binding affinity.[1][2][3] This guide provides a comprehensive overview of the experimental considerations, detailed protocols for N- and O-alkylation, and expert insights into reaction optimization and troubleshooting.

Compound Profile and Physicochemical Properties

This compound is typically supplied as a stable, solid salt. The hydrochloride form enhances stability and shelf-life, but for most nucleophilic substitution reactions, in-situ neutralization is required to liberate the more reactive free base.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl₂N | |

| Molecular Weight | 184.11 g/mol | |

| CAS Number | 5382-23-0 (for related free base) | [4][5] |

| Appearance | White to beige crystalline powder or solid | [4][6] |

| Melting Point | 160 - 165 °C | [4][6] |

| Solubility | Soluble in water, methanol, and DMSO | [5][6] |

| Stability | Hygroscopic; store under inert gas | [5][6] |

Critical Health and Safety Precautions

Safe handling of this compound is paramount. The compound is classified as an irritant, capable of causing skin irritation, serious eye damage, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and nitrile gloves.[4][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes. Take precautionary measures against static discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] The material is hygroscopic and should be protected from moisture.[6] It is incompatible with strong oxidizing agents.[4]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][10]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing and wash before reuse.[7][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[4][10]

-

Core Application: Nucleophilic Alkylation Reactions

The primary utility of 4-(Chloromethyl)-1-methylpiperidine is as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the chlorine atom makes the adjacent methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanism of Action: The SN2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The hydrochloride salt is unreactive. The addition of a suitable base is a critical first step, serving two purposes:

-

Neutralization: It deprotonates the piperidinium hydrochloride to generate the neutral, and more reactive, free amine form of the electrophile.

-

Activation: It deprotonates the nucleophile (e.g., a phenol, amine, or thiol), increasing its nucleophilicity and initiating the attack on the electrophilic chloromethyl carbon.

The choice of base is crucial and depends on the pKa of the nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used for their effectiveness and ease of removal during workup.

Caption: Generalized SN2 mechanism for alkylation.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of temperature, solvent, and reaction time may be necessary depending on the specific substrate.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine, a common structural motif in pharmaceuticals.

Principle: A secondary amine is deprotonated by a mild base and subsequently alkylated by 4-(chloromethyl)-1-methylpiperidine.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| Secondary Amine (e.g., Morpholine) | 87.12 | 87 mg | 1.0 |

| 4-(Chloromethyl)-1-methylpiperidine HCl | 184.11 | 202 mg | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 mg | 3.0 |

| Acetonitrile (MeCN), anhydrous | - | 10 mL | - |

Scientist's Note: An excess of the alkylating agent (1.1 eq) is used to drive the reaction to completion. A larger excess of base (3.0 eq) is used to ensure complete neutralization of the hydrochloride salt and deprotonation of the nucleophile.

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 mmol), this compound (1.1 mmol), and anhydrous potassium carbonate (3.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane (DCM). b. Purify the product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM.

-

Characterization: Combine the pure fractions and concentrate under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: O-Alkylation of a Phenol

This protocol describes the synthesis of an aryl ether, a key step in the preparation of many H1-antihistamines.[11][12]

Principle: A phenol is converted to its more nucleophilic phenoxide salt using a strong base, which then displaces the chloride from the alkylating agent.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| Phenol (e.g., 4-hydroxyacetophenone) | 136.15 | 136 mg | 1.0 |

| 4-(Chloromethyl)-1-methylpiperidine HCl | 184.11 | 221 mg | 1.2 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 8 mL | - |

Scientist's Note: DMF is used as the solvent due to its high boiling point and its ability to dissolve a wide range of salts. Cesium carbonate is often more effective than potassium carbonate for O-alkylation due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Step-by-Step Procedure:

-

Setup: In an oven-dried 25 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the phenol (1.0 mmol) and cesium carbonate (1.5 mmol).

-

Solvent Addition: Add anhydrous DMF (8 mL) via syringe.

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for phenoxide formation.

-

Reagent Addition: Add this compound (1.2 mmol) to the mixture in one portion.

-

Reaction: Heat the reaction to 60-70°C and stir for 6-18 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting phenol is consumed.

-

Workup: a. Cool the mixture to room temperature and pour it into cold water (50 mL). b. Extract the aqueous layer with ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using appropriate analytical techniques (NMR, MS, IR).

Experimental Workflow Visualization

A systematic workflow ensures reproducibility and successful outcomes.

Caption: A standard workflow for alkylation reactions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient reaction temperature or time.3. Poor quality or degraded alkylating agent. | 1. Use freshly dried, powdered K₂CO₃/Cs₂CO₃.2. Increase temperature incrementally or extend reaction time.3. Verify the purity of the starting material via NMR. |

| Formation of Side Products | 1. Over-alkylation (for primary amines).2. Reaction with solvent (e.g., hydrolysis).3. Thermal decomposition of starting materials or product. | 1. Use a strict 1:1 stoichiometry or use the amine as the limiting reagent.2. Ensure use of anhydrous solvents and an inert atmosphere.3. Lower the reaction temperature and extend the reaction time. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly water-soluble. | 1. Try a different eluent system for chromatography or consider purification via crystallization or an acid/base extraction.2. Perform a salt-out extraction by adding NaCl to the aqueous layer; consider reverse-phase chromatography. |

Conclusion

This compound is a versatile and valuable reagent for introducing the 1-methylpiperidylmethyl group into organic molecules. Success in its application hinges on a clear understanding of its reactivity, adherence to strict safety protocols, and the careful selection of reaction conditions, particularly the base and solvent. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this key building block in the synthesis of novel compounds for drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-N-methylpiperidine | 5570-77-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-1-methylpiperidine hydrochloride|lookchem [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Piperidine Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals, including a significant number of FDA-approved drugs, underscores its role as a "privileged scaffold".[1] This prevalence is not coincidental; the piperidine ring's conformational flexibility, its ability to engage in crucial hydrogen bonding and ionic interactions, and its capacity to modulate physicochemical properties like lipophilicity and metabolic stability make it an exceptionally versatile building block in drug design.[2][3] From potent anticancer agents and neurotherapeutics to effective antivirals and analgesics, piperidine derivatives have demonstrated a remarkable breadth of biological activity.[4][5]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of piperidine derivatives in medicinal chemistry. It provides not only a detailed overview of their therapeutic applications but also practical, field-proven protocols for their synthesis and biological evaluation. The causality behind experimental choices is explained, and every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Therapeutic Applications of Piperidine Derivatives: A Landscape of Possibilities

The structural versatility of the piperidine scaffold has enabled its incorporation into a wide array of therapeutic agents targeting a diverse range of diseases.

Oncology: A Privileged Scaffold in Cancer Therapy

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of crucial signaling pathways to the induction of apoptosis.

A notable example is the role of piperidine-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in many human cancers, promoting cell survival, proliferation, and metabolism.[8][9] Piperine, an alkaloid found in black pepper, has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in gastric cancer cells.[9]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Certain piperidine derivatives can interfere with this pathway at various nodes, leading to the suppression of tumor growth.[][11]

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by piperidine derivatives.

Neurodegenerative Diseases: Targeting the Central Nervous System

The ability of many piperidine derivatives to cross the blood-brain barrier has made them invaluable scaffolds for drugs targeting the central nervous system (CNS).[12] They are particularly prominent in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Alzheimer's Disease: A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Donepezil, a piperidine-containing drug, is a selective and reversible inhibitor of AChE, leading to increased levels of acetylcholine in the brain and symptomatic improvement in cognitive function.[13][14]

Parkinson's Disease: Research has also explored piperidine derivatives as potential treatments for Parkinson's disease. For instance, piperine has been shown to protect neurons by activating autophagy to degrade α-synuclein, a protein that aggregates in the brains of Parkinson's patients, via modulation of the PI3K/AKT/mTOR pathway.[5]

Infectious Diseases: A Broad Spectrum of Activity

Piperidine derivatives have also demonstrated significant potential in combating infectious diseases, exhibiting antibacterial, antiviral, and antifungal properties.